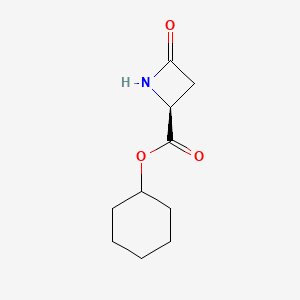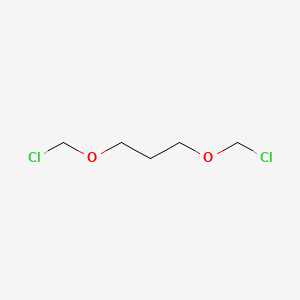
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- is a chiral compound with significant applications in various fields of science. It is an important building block for the synthesis of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactam inhibitors . The compound’s unique structure and properties make it a valuable asset in chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- involves several steps. One common method includes the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid. This intermediate is then subjected to elimination of hydrogen chloride and cyclization by treatment with barium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are typically based on optimizing the synthetic routes mentioned above. The focus is on achieving high yields and purity while minimizing the use of hazardous reagents and conditions. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. For instance, it acts as an NMDA receptor antagonist by blocking the receptor’s function, which can modulate neurotransmission and reduce excitotoxicity . Additionally, its role as a β-lactam inhibitor involves the inhibition of bacterial cell wall synthesis, making it effective against certain bacterial infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: A plant non-protein amino acid homologue of proline with a four-membered ring structure.
L-Azetidine-2-carboxylic acid: An inhibitor of collagen synthesis that causes protein misconstruction when incorporated instead of proline.
Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate: Another derivative used in the synthesis of complex molecules.
Uniqueness
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- stands out due to its specific chiral configuration and the presence of a cyclohexyl ester group. This unique structure enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in both research and industrial applications .
Propriétés
| 155878-42-5 | |
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
cyclohexyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c12-9-6-8(11-9)10(13)14-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 |
Clé InChI |
FAWYKSFTHMDVKL-QMMMGPOBSA-N |
SMILES isomérique |
C1CCC(CC1)OC(=O)[C@@H]2CC(=O)N2 |
SMILES canonique |
C1CCC(CC1)OC(=O)C2CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








